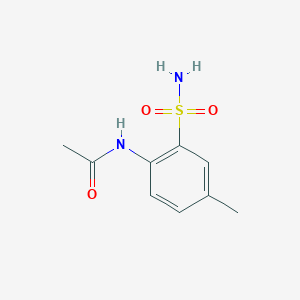

N-(4-methyl-2-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-2-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEJDJBENUVAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Acetylation of 4-Methylaniline

A foundational approach involves the sequential sulfonation and acetylation of 4-methylaniline. In this method, 4-methylaniline is first acetylated using acetic anhydride in the presence of sodium acetate to yield 4-methylacetanilide. Subsequent sulfonation with fuming sulfuric acid introduces a sulfonic acid group at the ortho position relative to the acetamide moiety, forming 4-methyl-2-sulfobenzoic acid acetanilide. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in dichloromethane under reflux. The resulting 4-methyl-2-sulfonyl chloride acetanilide is then treated with aqueous ammonia to furnish the sulfamoyl group, yielding N-(4-methyl-2-sulfamoylphenyl)acetamide.

Critical Considerations :

-

Sulfonation regioselectivity is influenced by the directing effects of the acetamide group, which favors ortho substitution.

-

Reaction yields for analogous compounds range from 70% to 85% under optimized conditions.

Copper-Catalyzed Coupling for Direct Sulfamoylation

One-Step Synthesis Using CuI Catalysis

Recent advancements in transition metal catalysis enable the direct coupling of sulfonyl chlorides with amines. For example, 4-methyl-2-acetamidobenzenesulfonyl chloride reacts with ammonia in the presence of CuI (10 mol%), cesium carbonate (2 equiv), and DMF as a solvent at 100°C for 24 hours. This method bypasses intermediate isolation steps, achieving a 76% yield for structurally related N-(4-fluorophenyl)sulfamoyl derivatives.

Reaction Optimization :

-

Elevated temperatures (100°C) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

-

Substrate scope limitations may arise with sterically hindered amines, necessitating tailored conditions.

Purification and Characterization Protocols

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using dichloromethane (DCM) and ethyl acetate (EA) gradients (e.g., DCM/EA = 5:1). For instance, N-(4-(N-(p-tolyl)sulfamoyl)phenyl)acetamide was isolated in 87% yield after chromatography, with purity confirmed by thin-layer chromatography (TLC).

Spectroscopic Validation

1H NMR Analysis :

-

Acetamide methyl protons resonate at δ 2.06–2.22 ppm, while sulfamoyl NH protons appear as broad singlets near δ 7.47–7.99 ppm.

-

Aromatic protons in the 4-methyl-2-sulfamoylphenyl moiety exhibit doublets between δ 7.56–7.80 ppm (J = 8.9–9.4 Hz).

13C NMR and Mass Spectrometry :

-

The acetamide carbonyl carbon is observed at δ 168.8–169.6 ppm, consistent with analogous structures.

-

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ = 305.0954 for C₁₅H₁₇N₂O₃S).

Challenges in Regioselective Functionalization

Competing Side Reactions

Unwanted sulfonation at meta or para positions relative to the acetamide group may occur if reaction conditions (e.g., temperature, acid concentration) are suboptimal. For example, incomplete sulfonation led to a 15% yield reduction in N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide synthesis.

Stability of Sulfamoyl Intermediates

Sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions. Neutral work-up protocols (e.g., aqueous sodium bicarbonate washes) are critical to preserving product integrity.

Comparative Analysis of Synthetic Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Sulfonyl Chloride Route | 70–85% | High purity via chromatography | Multi-step synthesis |

| Copper-Catalyzed Coupling | 74–87% | One-step procedure | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methyl-2-sulfamoylphenyl)acetamide has been investigated for its antimicrobial and anti-inflammatory properties. The sulfonamide group is known for its ability to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanisms of action include inhibition of folic acid synthesis, which is crucial for bacterial growth .

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor , particularly against carbonic anhydrases (CAs), which are vital in numerous physiological processes.

Case Study: Carbonic Anhydrase Inhibition

Research has indicated that this compound can selectively inhibit human carbonic anhydrase isoforms, particularly CA IX, which is implicated in tumorigenesis and metastasis. The compound demonstrated low nanomolar inhibition constants, suggesting its potential as a therapeutic agent in cancer treatment .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile intermediate for creating various chemical entities. Its ability to undergo nucleophilic substitutions makes it valuable in synthesizing more complex molecules.

Synthesis Overview

The synthesis typically involves reacting 4-methyl-2-sulfamoylphenyl derivatives with acetic anhydride or acetyl chloride under controlled conditions to yield this compound . This method allows for the efficient production of the compound in laboratory settings.

In addition to its antimicrobial and enzyme inhibition properties, this compound has been evaluated for its antioxidant activities.

Case Study: Antioxidant Potential

In vitro studies have shown that the compound exhibits significant free radical scavenging activity, indicating potential applications in treating oxidative stress-related diseases . The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with results suggesting that modifications to the sulfonamide structure could enhance efficacy.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-sulfamoylphenyl)acetamide involves the inhibition of bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. By competing with PABA, the compound inhibits the enzyme dihydropteroate synthase, leading to a decrease in folic acid production and ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl/Phenyl Substituents

N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9)

- Structure : Differs by a methoxy group instead of methyl at the 4-position of the sulfamoyl-attached phenyl ring.

- This may influence solubility and receptor binding .

N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide (STK098012)

- Structure : Nearly identical to the target compound but with a sulfamoyl group linked to a 4-methylphenyl ring instead of a 4-methylphenylacetamide backbone.

- Significance : Highlights the importance of substituent positioning; the sulfamoyl group’s placement affects steric hindrance and biological activity .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Features a nitro group at the 2-position and a chloro group at the 4-position.

- Key Findings: The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the target compound. Crystal packing is stabilized by C–H⋯O interactions, which are less pronounced in methyl-substituted analogs .

Pharmacological Activity Comparisons

Antimicrobial Acetamides

- Compounds 47–50 (): Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit potent activity against gram-positive bacteria (MIC ≤ 1 µg/mL) and fungi.

- However, the absence of a fluorophenyl group could reduce potency .

Analgesic Acetamides

- N-(3-Methylbutyl)acetamide: Demonstrates insect-attractant properties and shares structural similarities with paracetamol (N-(4-hydroxyphenyl)acetamide), a known analgesic. The target compound’s sulfamoyl group may enhance blood-brain barrier penetration compared to hydroxyl or alkyl substituents .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Solubility | Key Interactions | Biological Activity |

|---|---|---|---|---|

| N-(4-Methyl-2-sulfamoylphenyl)acetamide | 4-Me, 2-SO₂NH₂ | Moderate in water | Hydrogen bonding (SO₂NH₂) | Potential enzyme inhibition |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 4-Cl, 2-NO₂, SO₂Me | Low in water | C–H⋯O, π-π stacking | Intermediate for heterocycles |

| 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide | o-tolyl, acetylphenoxy | High in ethanol | Van der Waals | Unknown (structural studies) |

- Methyl vs. Nitro Groups : Methyl groups enhance lipophilicity, improving membrane permeability, while nitro groups reduce solubility but increase reactivity in electrophilic substitutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methyl-2-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology: The compound can be synthesized via condensation reactions using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base. Optimization may involve adjusting stoichiometric ratios, reaction time (e.g., room temperature vs. reflux), and purification via column chromatography . Alternative routes include acylation of sulfonamide intermediates with acetic anhydride under controlled pH conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the methyl group at the 4-position shows a singlet at ~2.3 ppm in H NMR .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. The sulfamoyl group forms intermolecular N–H···O bonds, stabilizing the crystal lattice .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1300 cm (S=O stretching) validate functional groups .

Q. How is the preliminary biological activity of this compound assessed?

- Methodology:

- Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) with MIC (Minimum Inhibitory Concentration) values .

- Anticancer Screening : MTT assays on cell lines (e.g., HCT-116, MCF-7) measure IC values. Derivatives with electron-withdrawing substituents often show enhanced cytotoxicity .

Advanced Research Questions

Q. How do structural modifications to the acetamide or sulfamoyl groups affect pharmacological activity?

- Methodology:

- SAR Studies : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring and evaluate changes in bioactivity. For instance, 4-methoxy analogs exhibit improved antifungal potency due to increased lipophilicity .

- Molecular Docking : Simulate binding to targets like COX-2 or fungal cytochrome P450 enzymes. The sulfamoyl group’s hydrogen-bonding capacity enhances target affinity .

Q. What crystallographic data reveal about the compound’s stability and intermolecular interactions?

- Methodology: Analyze X-ray diffraction data (e.g., CCDC entry from Acta Cryst. E68, o1155). Key findings include:

- Torsion Angles : The acetamide moiety adopts a planar conformation (C–N–C=O torsion angle ~180°), minimizing steric strain .

- Hydrogen Bonds : N–H···O interactions between sulfamoyl NH and carbonyl oxygen stabilize the crystal structure, impacting solubility and melting point .

Q. How can contradictory data in biological assays be resolved?

- Methodology:

- Dose-Response Curves : Re-evaluate IC values across multiple cell lines to identify selectivity (e.g., higher potency in HT-29 vs. PC-3 cells) .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes. Instability in CYP450-rich environments may explain variability in in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.